molecular formula C12H9NO B14210198 3,5-Dihydro-4H-carbazol-4-one CAS No. 819862-57-2

3,5-Dihydro-4H-carbazol-4-one

Cat. No.: B14210198
CAS No.: 819862-57-2
M. Wt: 183.21 g/mol
InChI Key: FBPGMNAGPGOSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydro-4H-carbazol-4-one is a heterocyclic compound with a carbazole core structure. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic electronics, and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydro-4H-carbazol-4-one typically involves the condensation of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. This reaction is carried out in the presence of a catalyst, such as HMCM-41 molecular sieve, under polar organic solvent conditions at temperatures ranging from 30-65°C . The process includes condensation, cyclization, and post-treatment steps to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydro-4H-carbazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the carbazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce alkylated or acylated carbazole compounds .

Scientific Research Applications

3,5-Dihydro-4H-carbazol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dihydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one
  • Imidazol-4-ones
  • Indolocarbazoles

Comparison: 3,5-Dihydro-4H-carbazol-4-one is unique due to its specific structural features and reactivity.

Properties

CAS No.

819862-57-2

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3,5-dihydrocarbazol-4-one

InChI

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-3,5-6H,4,7H2

InChI Key

FBPGMNAGPGOSNS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=C3C(=O)CC=CC3=N2

Origin of Product

United States

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